molecular formula C15H11NO5 B5210444 4-formylphenyl 3-methyl-4-nitrobenzoate

4-formylphenyl 3-methyl-4-nitrobenzoate

Cat. No.: B5210444
M. Wt: 285.25 g/mol
InChI Key: LNXIRGQJTXSWNJ-UHFFFAOYSA-N
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Description

4-Formylphenyl 3-methyl-4-nitrobenzoate is an organic compound with the molecular formula C15H11NO5. It is a derivative of benzoic acid and is characterized by the presence of a formyl group, a methyl group, and a nitro group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-formylphenyl 3-methyl-4-nitrobenzoate typically involves the esterification of 4-formylphenol with 3-methyl-4-nitrobenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions generally include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Formylphenyl 3-methyl-4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Concentrated nitric acid for nitration, bromine for halogenation.

Major Products:

    Oxidation: 4-Formylphenyl 3-carboxy-4-nitrobenzoate.

    Reduction: 4-Formylphenyl 3-methyl-4-aminobenzoate.

    Substitution: 4-Formylphenyl 3-methyl-4-bromobenzoate.

Scientific Research Applications

4-Formylphenyl 3-methyl-4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and reduction of nitro groups.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-formylphenyl 3-methyl-4-nitrobenzoate involves its participation in various chemical reactions. The formyl group can undergo nucleophilic addition reactions, while the nitro group can participate in reduction and substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .

Comparison with Similar Compounds

    Methyl 4-formyl-3-nitrobenzoate: Similar in structure but lacks the methyl group on the benzene ring.

    4-Formylphenyl 4-nitrobenzoate: Similar but without the methyl group, affecting its reactivity and applications.

Uniqueness: 4-Formylphenyl 3-methyl-4-nitrobenzoate is unique due to the presence of both a formyl group and a nitro group on the benzene ring, along with a methyl group. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(4-formylphenyl) 3-methyl-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c1-10-8-12(4-7-14(10)16(19)20)15(18)21-13-5-2-11(9-17)3-6-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXIRGQJTXSWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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